6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Overview
Description
- This step involves the substitution reaction where the dichlorophenyl group is introduced using reagents like 2,6-dichlorobenzyl chloride under basic conditions.
Methylation and Thiolation:
- Methylation is achieved using methyl iodide (CH₃I) in the presence of a base.
- Thiolation involves the introduction of the methylthio group using reagents like methylthiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its anticancer properties, particularly its ability to inhibit tyrosine kinases involved in cancer cell proliferation .
- Potential applications in the treatment of other diseases involving abnormal cell growth.
Industry:
- Potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its stability and reactivity, making it a candidate for various industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is believed to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family and plays a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through the compound’s specific steric, electrostatic, and hydrophobic fields . The interaction results in changes in the cellular processes controlled by EGFR, primarily affecting cell growth .
Biochemical Pathways
The inhibition of EGFR disrupts the signal transduction pathways it controls, leading to downstream effects on cellular processes . These processes include cell proliferation, differentiation, and survival . The disruption of these processes can lead to the inhibition of cancer growth .
Pharmacokinetics
The compound’s increasing hydrophobicity is associated with increasing anticancer activity , which may suggest its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer growth . This is achieved through the disruption of cellular processes controlled by EGFR . The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma .
Action Environment
The design of better derivatives by compromising high activity with less toxicity through chemical tweaking is suggested as a trade-off , indicating that the compound’s action may be influenced by its chemical environment.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the following steps:
-
Formation of the Pyrido[2,3-d]pyrimidine Core:
- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
- Common reagents include formamide derivatives and catalysts like phosphorus oxychloride (POCl₃).
Comparison with Similar Compounds
6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but lacks the methylthio group, affecting its reactivity and biological activity.
8-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine: Lacks the dichlorophenyl group, which may reduce its potency as a kinase inhibitor.
Uniqueness:
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGQGHKWGPQNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445226 | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-29-6 | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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